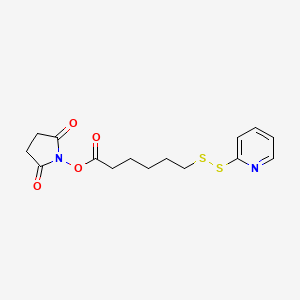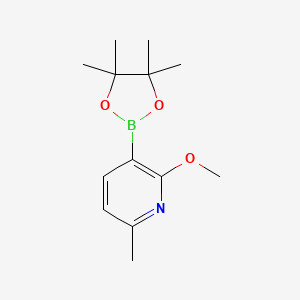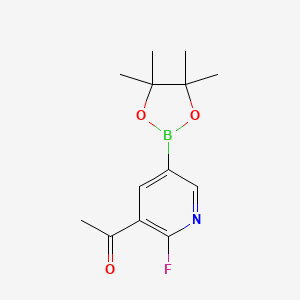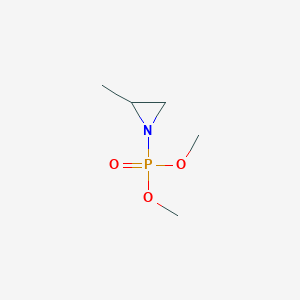
SPDH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPDH is a bifunctional crosslinker commonly used in bioconjugation and protein modification. It is known for its ability to form stable amide bonds with primary amines and reversible disulfide bonds with sulfhydryl groups. This compound is particularly useful in creating antibody-drug conjugates and other bioconjugates due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SPDH is synthesized through a multi-step process involving the reaction of hexanoic acid with 2-pyridyldithiol and N-hydroxysuccinimide (NHS). The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
SPDH undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Primary Amines: Reacts under mild conditions (pH 7-8) to form amide bonds.
Reducing Agents: DTT or TCEP are used to cleave the disulfide bond, typically under slightly basic conditions (pH 8.5).
Major Products
Amide Bonds: Formed with primary amines.
Cleaved Disulfides: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
SPDH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and crosslinking agents.
Biology: Facilitates the study of protein-protein interactions and the creation of antibody-drug conjugates.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
SPDH exerts its effects through its bifunctional reactive groups. The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group forms reversible disulfide bonds with sulfhydryl groups. This dual reactivity allows for the creation of complex bioconjugates and targeted modifications of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinimidyl 3-(2-Pyridyldithio)propionate (SPDP): Similar in structure but with a shorter spacer arm.
Sulfo-NHS-LC-SPDP: A water-soluble variant with a longer spacer arm and sulfonate group for increased solubility.
Uniqueness
SPDH is unique due to its longer spacer arm, which provides greater flexibility and accessibility in bioconjugation reactions. This makes it particularly useful for creating larger and more complex bioconjugates compared to its shorter-chain counterparts .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(pyridin-2-yldisulfanyl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c18-13-8-9-14(19)17(13)21-15(20)7-2-1-5-11-22-23-12-6-3-4-10-16-12/h3-4,6,10H,1-2,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNOUNRTBRPXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Cyclohexylammonium)methyl]trifluoroborate internal salt](/img/structure/B8065048.png)

![4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B8065056.png)
![1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate](/img/structure/B8065064.png)


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate](/img/structure/B8065082.png)

![(5aR,8aR)-3,4,5,5a,6,7,8,8a-octahydro-1H-pyrrolo[3,4-b]azepin-2-one](/img/structure/B8065106.png)
![(3S,5R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B8065114.png)
